6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
This compound is a thieno[2,3-c]pyridine derivative characterized by a tetrahydrothienopyridine core substituted with an isopropyl group at position 6, a 4-(N-methyl-N-phenylsulfamoyl)benzamido moiety at position 2, and a carboxamide group at position 2.
Properties
IUPAC Name |
2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S2/c1-16(2)29-14-13-20-21(15-29)34-25(22(20)23(26)30)27-24(31)17-9-11-19(12-10-17)35(32,33)28(3)18-7-5-4-6-8-18/h4-12,16H,13-15H2,1-3H3,(H2,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMOGMBWEPBXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS Number: 1216585-54-4) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C25H29ClN4O4S2 |
| Molecular Weight | 549.1 g/mol |
| CAS Number | 1216585-54-4 |
1. Anti-inflammatory Effects
Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant anti-inflammatory properties. In particular, compounds similar to 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have been shown to inhibit lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-alpha) in rat whole blood. This suggests a potential role in managing inflammatory conditions .
2. Antiviral Activity
There is emerging evidence that the compound may possess antiviral properties. Similar indole derivatives have demonstrated promising antiviral effects, indicating that 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine could be explored further for its antiviral potential .
Case Studies and Research Findings
Several studies have evaluated the biological activities of related compounds:
- Study on Inflammatory Response : A study published in Bioorganic & Medicinal Chemistry Letters reported that certain tetrahydrothieno[2,3-c]pyridine derivatives significantly reduced TNF-alpha levels in response to LPS stimulation .
- Antiviral Screening : Research conducted on indole derivatives revealed that some exhibited effective antiviral activity against various viruses. This opens avenues for further exploration into the antiviral capabilities of 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine .
Future Research Directions
To fully elucidate the biological activity of 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine:
- In Vivo Studies : Conduct comprehensive in vivo studies to assess its pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigate the mechanisms underlying its anti-inflammatory and antiviral actions.
- Structure-Activity Relationship (SAR) : Explore the SAR to optimize the compound for enhanced biological activity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Key Difference : Replaces the carboxamide group at position 3 with a methyl ester.
- Metabolic Stability: Esters are prone to hydrolysis in vivo, which could reduce bioavailability compared to the carboxamide derivative.
- Source : Registered under CAS RN 449767-97-9 .
6-Methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Key Difference : Substitutes the isopropyl group at position 6 with a methyl group.
- Conformational Flexibility: A methyl substituent may impose fewer conformational restrictions on the tetrahydrothienopyridine ring compared to the bulkier isopropyl group.
- Source : CAS RN 449767-11-7; safety guidelines emphasize precautions against heat and ignition sources .
N-((3-Cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide
- Key Difference: Replaces the carboxamide at position 3 with a cyano group and introduces a benzamide-thiourea moiety.
- Implications: Electron-Withdrawing Effects: The cyano group may increase electrophilicity, affecting reactivity in biological systems. Binding Interactions: The thiourea moiety could facilitate hydrogen bonding or metal coordination, distinct from the sulfamoyl group in the target compound.
- Source : CAS RN 351385-62-1 .
Structural and Functional Comparison Table
Research Findings and Limitations
- Structural Insights: The isopropyl and sulfamoyl groups in the target compound likely contribute to steric bulk and hydrogen-bonding capacity, critical for target engagement. Comparisons with methyl or cyano derivatives suggest that minor substituent changes significantly alter molecular interactions .
- Safety Considerations : The methyl-substituted analog (CAS 449767-11-7) highlights flammability risks (P210 precaution), indicating that alkyl substituents may influence compound stability .
- Data Gaps: No direct pharmacological or crystallographic data are provided in the evidence. Experimental studies (e.g., enzyme assays, solubility tests) are needed to validate hypotheses about bioactivity and physicochemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
